molecular formula C19H26N2O2 B4169274 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4169274
M. Wt: 314.4 g/mol
InChI Key: ALKWNGHIYARQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CX-5461, is a small molecule inhibitor that has been developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I transcription, which is overexpressed in many types of cancer cells. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Mechanism of Action

1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This results in the inhibition of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have minimal effects on RNA polymerase II and III transcription, which are responsible for the synthesis of other types of RNA.
Biochemical and Physiological Effects
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This results in the activation of the p53 pathway, which is involved in cell cycle arrest and apoptosis. 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce autophagy, which is a process that allows cells to recycle damaged or unwanted cellular components.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selective inhibition of RNA polymerase I transcription. This makes it a promising candidate for the treatment of cancers that are dependent on ribosomal RNA synthesis. However, 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have off-target effects on other cellular processes, such as DNA damage response and autophagy. This may limit its efficacy as a single agent and may require combination therapy with other anticancer agents.

Future Directions

There are several future directions for the development of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as an anticancer agent. One potential direction is the identification of biomarkers that can predict the response to 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. This may allow for the selection of patients who are most likely to benefit from the treatment.
Another future direction is the development of combination therapies that can enhance the efficacy of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. This may involve the combination of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide with other anticancer agents or the use of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with radiation therapy.
Finally, the development of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide analogs with improved pharmacokinetic and pharmacodynamic properties may also be a promising direction for future research. This may allow for the optimization of the therapeutic index of 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and the development of more effective anticancer agents.

Scientific Research Applications

1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide selectively inhibits the growth of cancer cells by targeting RNA polymerase I transcription. This results in the inhibition of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells.
In vivo studies have also shown promising results. 1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of various types of cancer cells in mouse models, including breast, lung, and ovarian cancer. It has also been shown to enhance the effect of other anticancer agents, such as cisplatin and gemcitabine.

properties

IUPAC Name

1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13-8-9-16(10-14(13)2)20-19(23)15-11-18(22)21(12-15)17-6-4-3-5-7-17/h8-10,15,17H,3-7,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKWNGHIYARQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.